N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group, a 4-methylcyclohexylcarbonyl group, and an isoleucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl group: This can be achieved by reacting 2,4-dimethoxybenzylamine with appropriate reagents under controlled conditions.
Introduction of the 4-methylcyclohexylcarbonyl group: This step involves the acylation of the 2,4-dimethoxyphenyl intermediate with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Coupling with isoleucinamide: The final step involves coupling the acylated intermediate with isoleucinamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)acetamide
- N-(4-methylcyclohexyl)acetamide
- N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]glycinamide
Uniqueness
N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-methylcyclohexylcarbonyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H34N2O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyanilino)-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H34N2O4/c1-6-15(3)20(24-21(25)16-9-7-14(2)8-10-16)22(26)23-18-12-11-17(27-4)13-19(18)28-5/h11-16,20H,6-10H2,1-5H3,(H,23,26)(H,24,25) |
InChI Key |
NSEGEZYJWSXGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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